4-Amino-1-isopentyl-5,6-dihydropyrimidin-2(1h)-one
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Overview
Description
4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group at the 4-position and a 3-methylbutyl group at the 1-position of the tetrahydropyrimidin-2-one ring. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylbutylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification process typically involves crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may produce dihydropyrimidine derivatives.
Scientific Research Applications
4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrimidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.
4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
4-amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group at the 1-position and the amino group at the 4-position makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-imino-1-(3-methylbutyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H17N3O/c1-7(2)3-5-12-6-4-8(10)11-9(12)13/h7H,3-6H2,1-2H3,(H2,10,11,13) |
InChI Key |
OBTHJGUBFUJLKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(=N)NC1=O |
Origin of Product |
United States |
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